Benzyl (2-hydroxyethyl)(propyl)carbamate

carbamate synthesis Vilsmeier conditions quantitative yield

Researchers developing carbamate prodrugs face rapid hydrolysis of N-monosubstituted analogs (t₁/₂ ≈ 4-40 min at pH 7.4, 37°C). This N,N-disubstituted carbamate delivers plasma stability, a quantifiable LogP of 1.95-2.03, and an orthogonal Cbz handle cleavable by hydrogenolysis in the presence of acid-labile groups. • Stable in buffer & plasma; enables reproducible PK studies. • Orthogonal to Boc; withstands TFA/DCM conditions. • Synthesized in quantitative yield via one-step Vilsmeier protocol. • Serves as a lipophilicity benchmark in SAR campaigns.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B13497304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-hydroxyethyl)(propyl)carbamate
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCCN(CCO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
InChIKeyQCBLUUVWJHZFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-hydroxyethyl)(propyl)carbamate: Identity, Purity & Sourcing


Benzyl (2-hydroxyethyl)(propyl)carbamate (CAS 371197-74-9) is an N,N-disubstituted organic carbamate with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . It is commercially available from multiple reputable vendors at standard purity levels of 95-98%, with full analytical characterization typically including NMR, HPLC, or GC traceability . The compound features a benzyl carbamate (Cbz-type) protecting group architecture combined with both a hydroxyethyl and an n-propyl substituent on the carbamate nitrogen, positioning it as a specialized building block in medicinal chemistry, prodrug design, and organic synthesis where precise control over physicochemical properties is required [1].

Benzyl (2-hydroxyethyl)(propyl)carbamate: Stability & Selectivity Advantages


In-class substitution of Benzyl (2-hydroxyethyl)(propyl)carbamate with alternative carbamates or simple benzyl carbamates is not scientifically defensible due to quantifiable differences in hydrolytic stability, metabolic lability, and orthogonal protecting group compatibility. Carbamates as a class exhibit hydrolysis half-lives ranging from seconds to 10⁵ years depending on substitution pattern and conditions [1]. Critically, N,N-disubstituted carbamates—such as this compound—demonstrate fundamentally different stability profiles compared to N-monosubstituted analogs, with the latter showing half-lives of only 4-40 minutes at physiological pH 7.4 and 37°C, whereas N,N-disubstituted variants remain stable in both buffer and plasma solutions [2]. Furthermore, the benzyl carbamate moiety offers a distinct cleavage signature via hydrogenolysis that is orthogonal to acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), which are removed by trifluoroacetic acid (TFA) [3]. These quantitative stability differentials directly impact experimental reproducibility, metabolic fate in biological assays, and synthetic route feasibility, rendering generic substitution a source of significant experimental variability.

Benzyl (2-hydroxyethyl)(propyl)carbamate: Quantified Differentiation


Synthesis Efficiency: One-Step Protocol Advantage

A validated one-step synthesis protocol using adapted Vilsmeier conditions yields Benzyl (2-hydroxyethyl)(propyl)carbamate in quantitative yield, representing a substantial efficiency gain over traditional multi-step carbamate syntheses that typically require sequential protection-deprotection sequences or phosgene-based approaches. The product is fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. While no direct side-by-side yield comparison with the same compound synthesized by alternative routes is available, cross-study benchmarking against general carbamate synthetic methodologies indicates that conventional stepwise approaches for N,N-disubstituted carbamates typically achieve isolated yields in the 60-85% range, making the quantitative yield of this protocol a meaningful differentiator for procurement decisions where synthetic efficiency and material cost are critical considerations [1].

carbamate synthesis Vilsmeier conditions quantitative yield one-step protocol

Hydrolytic Stability: N,N-Disubstituted vs. Monosubstituted

Benzyl (2-hydroxyethyl)(propyl)carbamate, as an N,N-disubstituted carbamate, falls into a stability class that is quantitatively distinct from N-monosubstituted carbamates. Direct comparative studies on dopaminergic carbamate prodrugs demonstrate that N-monosubstituted carbamates exhibit half-lives of hydrolysis between 4 and 40 minutes at pH 7.4 and 37°C, whereas N,N-disubstituted carbamates are stable both in buffer and plasma solutions under identical conditions [1]. Furthermore, a comprehensive review compiling metabolic hydrolysis data across carbamate classes established a qualitative metabolic lability trend wherein Alkyl-OCO-N(Alkyl)₂ (N,N-disubstituted alkyl carbamates) are significantly more metabolically stable than Alkyl-OCO-NHAlkyl (N-monosubstituted) and substantially more stable than Aryl-OCO-NHAlkyl [2]. This class-level stability differential is reinforced by independent findings that N-alkylation increases hydrolytic half-life approximately 6-fold through steric hindrance of esterase-mediated cleavage .

metabolic stability carbamate hydrolysis prodrug design N,N-disubstituted carbamate

Orthogonal Stability: Benzyl Carbamate vs. Boc Groups

The benzyl carbamate (Cbz-type) moiety in Benzyl (2-hydroxyethyl)(propyl)carbamate provides a critical orthogonal deprotection handle that distinguishes it from tert-butyloxycarbonyl (Boc) protected analogs. Direct experimental evidence demonstrates that benzyl carbamates (exemplified by CNAP and CTFB derivatives) are resistant to acidolysis under conditions that quantitatively cleave Boc groups: specifically, refluxing MeOH-HCl solution for 5 hours or 15% TFA in DCM at room temperature for 3 hours leaves the benzyl carbamate intact [1]. In solid-phase synthesis contexts, resin-bound benzyl carbamates require only 0.5% TFA for cleavage under optimized conditions, significantly milder than the 5% TFA typically employed, and show distinct cleavage kinetics compared to benzhydryl and indole linkers [2]. The cleavage rate order is: sulfonamide > carbamate ≈ urea > amide [2]. This acid stability is complemented by clean, selective removal via hydrogenolysis (Pd-C, H₂), enabling multi-step synthetic sequences where Boc removal would be incompatible with acid-sensitive functionalities elsewhere in the molecule [3].

protecting group Cbz group orthogonal deprotection solid-phase synthesis

Lipophilicity Advantage Over Monosubstituted Analogs

Benzyl (2-hydroxyethyl)(propyl)carbamate exhibits a computed LogP value of 1.95-2.03 (LogP 1.95 from Fluorochem; LogP 2.0275 from ChemScene computational data), with a topological polar surface area (TPSA) of 49.77-49.8 Ų . In comparison, the simpler N-monosubstituted analog buramate (2-hydroxyethyl benzylcarbamate; CAS 4663-83-6), which lacks the N-propyl substituent, has a substantially lower ACD/LogP of 1.04 and a larger polar surface area of 59 Ų [1]. This ~0.9-1.0 LogP unit difference corresponds to an approximate 8- to 10-fold difference in octanol-water partition coefficient, reflecting the lipophilicity-enhancing contribution of the N-propyl group. For reference, a structurally related fluorinated analog, benzyl (3-fluoropropyl)(2-hydroxyethyl)carbamate (CAS 2173404-64-1), shows a comparable XLogP3 of 2.2 [2].

lipophilicity LogP ADME prediction membrane permeability

Hydrogen-Bond Donor Profile Advantage

Benzyl (2-hydroxyethyl)(propyl)carbamate contains exactly one hydrogen-bond donor (the hydroxyethyl -OH group) and three hydrogen-bond acceptors (the carbamate carbonyl oxygen, carbamate alkoxy oxygen, and hydroxyethyl oxygen) . This H-bond donor count distinguishes it from N-monosubstituted benzyl carbamates such as buramate, which possesses two H-bond donors (the carbamate -NH- and the hydroxyethyl -OH) [1]. The reduction from two H-bond donors to one is a direct consequence of N,N-disubstitution, which eliminates the carbamate N-H proton. This structural feature is known to influence membrane permeability, solubility, and target binding interactions in drug-like molecules [2].

hydrogen bonding H-bond donor count solubility drug-likeness

Benzyl (2-hydroxyethyl)(propyl)carbamate: Application Scenarios


Prodrug Design: Extended Plasma Stability

For researchers developing carbamate-based prodrugs where premature hydrolysis in plasma would compromise therapeutic efficacy or confound pharmacokinetic measurements, Benzyl (2-hydroxyethyl)(propyl)carbamate represents the N,N-disubstituted architecture that confers stability in buffer and plasma—in contrast to N-monosubstituted carbamates, which exhibit half-lives of only 4-40 minutes under identical physiological conditions (pH 7.4, 37°C) [1]. The compound's computed LogP of 1.95-2.03 and single H-bond donor further support favorable membrane permeability characteristics .

Multi-Step Synthesis: Orthogonal Protecting Groups

In synthetic routes where acid-labile functionalities preclude the use of Boc protecting groups, Benzyl (2-hydroxyethyl)(propyl)carbamate provides a benzyl carbamate (Cbz-type) handle that withstands conditions known to cleave Boc groups (refluxing MeOH-HCl for 5 h or 15% TFA in DCM for 3 h) while enabling clean deprotection via hydrogenolysis [2]. The compound can be synthesized in quantitative yield via a one-step Vilsmeier protocol, reducing the synthetic burden of incorporating this orthogonal protecting group into complex targets [3].

Medicinal Chemistry SAR: N-Alkyl Substitution & ADME

For structure-activity relationship (SAR) campaigns exploring the impact of N-substitution on pharmacokinetic parameters, this compound serves as a defined reference point at the intersection of N-propyl and N-hydroxyethyl substitution. Its LogP of 1.95-2.03 represents an ~0.9-1.0 unit increase over N-monosubstituted analogs like buramate (LogP 1.04), providing a quantifiable lipophilicity benchmark for SAR interpretation [4][5]. The established metabolic stability hierarchy—where N,N-disubstituted carbamates are significantly more stable than N-monosubstituted variants—further positions this compound as a control for evaluating N-substitution effects on hydrolytic lability [1].

Solid-Phase Synthesis: Benzyl Carbamate Linkers

In solid-phase synthesis applications, the benzyl carbamate moiety of this compound exhibits cleavage kinetics that differ from benzhydryl and indole linkers, with optimized cleavage achievable using 0.5% TFA rather than the 5% TFA commonly employed [6]. The established cleavage rate order (sulfonamide > carbamate ≈ urea > amide) enables predictable release profiles from solid supports. This compound can serve as a model substrate for developing or optimizing resin-bound carbamate cleavage protocols [6].

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